(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
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Description
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C26H23ClN2O4 and its molecular weight is 462.93. The purity is usually 95%.
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Biological Activity
The compound (E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic molecule that belongs to the class of cinnamide derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Structural Overview
The structural complexity of this compound includes various functional groups that contribute to its pharmacological properties. The presence of the chlorophenyl, methoxy, and ethoxy groups enhances its interaction with biological targets.
Structural Feature | Description |
---|---|
Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions. |
Methoxy Groups | Increases solubility and may influence binding affinity. |
Ethoxy Group | Provides steric hindrance that can affect biological activity. |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of cinnamide have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that a related compound significantly inhibited cell proliferation in human leukemia cells (K562) through apoptosis induction and cell cycle arrest .
Case Study:
A related compound was tested against murine L1210 leukemia cells, showing an IC50 value of 15 µM, indicating strong antiproliferative activity .
Neuroprotective Effects
Neuroprotection is another area where this compound shows potential. In vivo studies using models of acute cerebral ischemia have demonstrated that similar compounds can prolong survival time and reduce mortality rates in treated mice .
Research Findings:
In a study involving bilateral common carotid artery occlusion in mice, a related cinnamide derivative exhibited significant neuroprotective effects, with a survival time increase of approximately 30% compared to control groups .
Anti-inflammatory Properties
Compounds in this class have also been evaluated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Data Table: Inhibition of Inflammatory Markers
Compound | Cytokine Inhibition (%) | Tested Concentration (µM) |
---|---|---|
Cinnamide A | 75% | 10 |
Cinnamide B | 60% | 20 |
Cinnamide C | 50% | 30 |
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple mechanisms:
- Receptor Binding: The chlorophenyl and methoxy groups facilitate binding to various receptors involved in cancer progression and neurodegeneration.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Gene Expression Modulation: These compounds may alter the expression levels of genes involved in apoptosis and cell survival pathways.
Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-32-25-15-18(8-13-24(25)33-17-19-6-4-5-7-23(19)27)14-20(16-28)26(30)29-21-9-11-22(31-2)12-10-21/h4-15H,3,17H2,1-2H3,(H,29,30)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTNSJXNUKNTCY-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.